molecular formula C5H3ClF3N3 B073733 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 1480-66-6

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B073733
CAS No.: 1480-66-6
M. Wt: 197.54 g/mol
InChI Key: UQLPLJKPRIYXRJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C5H3ClF3N3 and its molecular weight is 197.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57016. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Trifluoromethylated Analogues

Researchers have utilized 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. These compounds, synthesized through Michael-like 1,4-conjugate hydrocyanation, exhibit unique intramolecular interactions, suggesting potential in drug design and development due to their structural uniqueness and the presence of the trifluoromethyl group which often enhances biological activity (V. Sukach et al., 2015).

Antitumor Activity

The compound has also been foundational in creating novel antitumor agents. Derivatives synthesized from this compound have shown promising antitumor activities, as evidenced by the synthesis and biological evaluation of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives. These studies indicate the potential for developing new therapeutic agents targeting various cancer types (聂瑶 et al., 2014).

Quantum Chemical Characterization

The structural and electronic properties of pyrimidin-4-amine derivatives have been the subject of quantum chemical studies, highlighting the importance of hydrogen bonding interactions. Such investigations provide insights into the compound's reactivity and potential interactions within biological systems, underlining the relevance of computational chemistry in understanding and predicting the behavior of chemical entities in various environments (Yafigui Traoré et al., 2017).

Novel Syntheses and Reactivity

Beyond biological applications, this compound has facilitated the development of new synthetic methodologies, including the creation of polyimide films and other polymers with unique properties. These materials, derived from the compound, exhibit low moisture absorption and low dielectric constants, making them suitable for electronic applications. The synthesis of such polymers showcases the compound's versatility and its contribution to materials science (C. Chung & S. Hsiao, 2008).

Corrosion Inhibition

The role of pyrimidin-4-amine derivatives as corrosion inhibitors has been investigated, revealing their effectiveness in protecting mild steel in acidic environments. This application signifies the compound's utility in industrial processes, where corrosion resistance is crucial for maintaining the integrity and longevity of metal components (H. Ashassi-Sorkhabi et al., 2005).

Mechanism of Action

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. For instance, the compound should be stored in a sealed container in a dry environment at 2-8°C . Other environmental factors that could influence the compound’s action include pH, temperature, and the presence of other substances in the environment.

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLPLJKPRIYXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288638
Record name 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480-66-6
Record name 6-Chloro-2-(trifluoromethyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1480-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 57016
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1480-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.